molecular formula C11H10Cl2N2O2 B14326739 3-(2,4-Dichlorophenyl)-1-methyl-dihydrouracil CAS No. 101394-21-2

3-(2,4-Dichlorophenyl)-1-methyl-dihydrouracil

Cat. No.: B14326739
CAS No.: 101394-21-2
M. Wt: 273.11 g/mol
InChI Key: DZXXYRZXCCPOAL-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-1-methyl-dihydrouracil is a synthetic organic compound characterized by the presence of a dichlorophenyl group attached to a dihydrouracil ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-1-methyl-dihydrouracil typically involves the reaction of 2,4-dichlorophenyl isocyanate with 1-methyl-2,4-dihydrouracil under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-1-methyl-dihydrouracil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-1-methyl-dihydrouracil has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-1-methyl-dihydrouracil involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenyl isocyanate: A precursor in the synthesis of 3-(2,4-Dichlorophenyl)-1-methyl-dihydrouracil.

    1-Methyl-2,4-dihydrouracil: Another precursor used in the synthesis.

    3-(2,4-Dichlorophenyl)-1-methyl-uracil: A structurally similar compound with different biological properties.

Uniqueness

This compound is unique due to its specific combination of a dichlorophenyl group and a dihydrouracil ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

101394-21-2

Molecular Formula

C11H10Cl2N2O2

Molecular Weight

273.11 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-1-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H10Cl2N2O2/c1-14-5-4-10(16)15(11(14)17)9-3-2-7(12)6-8(9)13/h2-3,6H,4-5H2,1H3

InChI Key

DZXXYRZXCCPOAL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=O)N(C1=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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